

Spectroscopic Analysis of 2,2'-(Ethylenedioxy)diethanethiol: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Amino-2,5-diethoxyphenyl)benzamide

Cat. No.: B089581

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Clarification of CAS Number: Initial searches for CAS 120-00-3 identify the substance as Fast Blue BB, a dye component.^{[1][2][3]} The spectroscopic analysis detailed herein pertains to 2,2'-(Ethylenedioxy)diethanethiol, which is correctly identified by CAS Number 14970-87-7.^{[4][5][6]} This guide will focus on the spectroscopic characterization of the latter compound.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2'-(ethylenedioxy)diethanethiol, a dithiol compound. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

Identifier	Value
Chemical Name	2,2'-(Ethylenedioxy)diethanethiol
Synonyms	1,2-Bis(2-mercaptoethoxy)ethane, 3,6-Dioxo-1,8-octanedithiol
CAS Number	14970-87-7
Molecular Formula	C ₆ H ₁₄ O ₂ S ₂
Molecular Weight	182.30 g/mol ^[5]
Appearance	Colorless to pale yellow liquid

Spectroscopic Data Analysis

The following sections present the expected spectroscopic data for 2,2'-(ethylenedioxy)diethanethiol based on its chemical structure. While publicly accessible, comprehensive experimental spectra for this specific compound are limited, the data presented is derived from spectral databases and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,2'-(ethylenedioxy)diethanethiol, due to its symmetry, a relatively simple spectrum is anticipated.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.65	s	4H	O-CH ₂ -CH ₂ -O
~ 3.55	t	4H	O-CH ₂ -CH ₂ -SH
~ 2.65	q	4H	O-CH ₂ -CH ₂ -SH
~ 1.60	t	2H	SH

¹³C NMR (Carbon NMR) Data

SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound.^[1] Based on the structure, the following peaks are expected:

Chemical Shift (δ) ppm	Assignment
~ 72	O-CH ₂ -CH ₂ -SH
~ 70	O-CH ₂ -CH ₂ -O
~ 25	O-CH ₂ -CH ₂ -SH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2'-(ethylenedioxy)diethanethiol is expected to show characteristic absorptions for S-H, C-S, C-O, and C-H bonds. SpectraBase lists the availability of ATR-IR and Transmission IR spectra.^[1]

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2950-2850	Strong	C-H Stretch	Alkane
2600-2550	Weak	S-H Stretch	Thiol
1470-1430	Medium	C-H Bend	Alkane
1150-1050	Strong	C-O Stretch	Ether
700-600	Medium	C-S Stretch	Thioether

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Possible Fragment
182	Moderate	[M] ⁺ (Molecular Ion)
149	Moderate	[M - SH] ⁺
119	Moderate	[M - CH ₂ CH ₂ SH] ⁺
91	High	[HSCH ₂ CH ₂ O] ⁺
61	High	[CH ₂ CH ₂ SH] ⁺
45	High	[CH ₂ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

- Ensure the sample of 2,2'-(ethylenedioxy)diethanethiol is pure.
- For a standard ^1H NMR spectrum, dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). Chloroform is a common initial choice for many organic compounds.[\[7\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.[\[8\]](#)
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ^{13}C NMR, a larger sample amount or longer acquisition time may be necessary due to the lower natural abundance of the ^{13}C isotope.

ATR-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.[\[9\]](#)[\[10\]](#)

Procedure:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Place a small drop of 2,2'-(ethylenedioxy)diethanethiol directly onto the center of the ATR crystal.
- If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .[\[11\]](#)
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like thiols.[\[12\]](#)[\[13\]](#)

Sample Preparation:

- Prepare a dilute solution of 2,2'-(ethylenedioxy)diethanethiol in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 100 $\mu\text{g/mL}$.

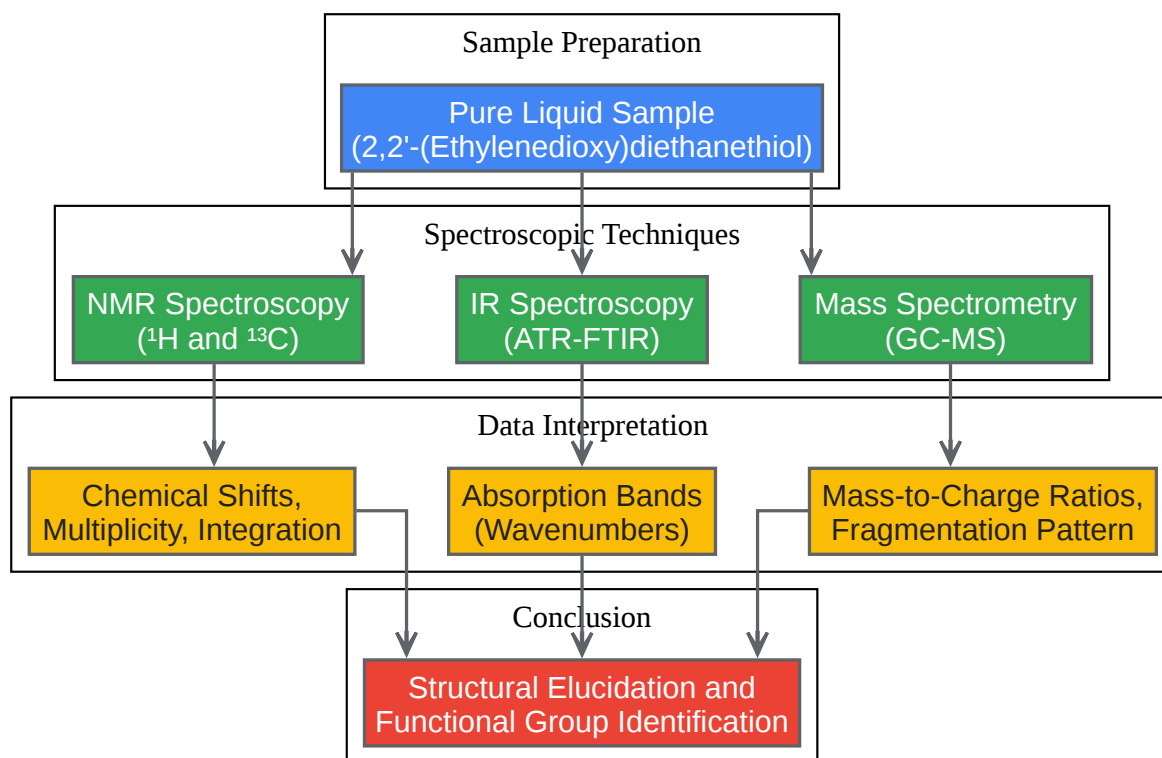
GC-MS Parameters:

- Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to around 250 $^{\circ}\text{C}$.
- GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
- Oven Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$) and ramp up to a higher temperature (e.g., 280 $^{\circ}\text{C}$) at a rate of 10-20 $^{\circ}\text{C/min}$.
- Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300. The transfer line temperature should be maintained around 280 $^{\circ}\text{C}$.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2'-(ethylenedioxy)diethanethiol.

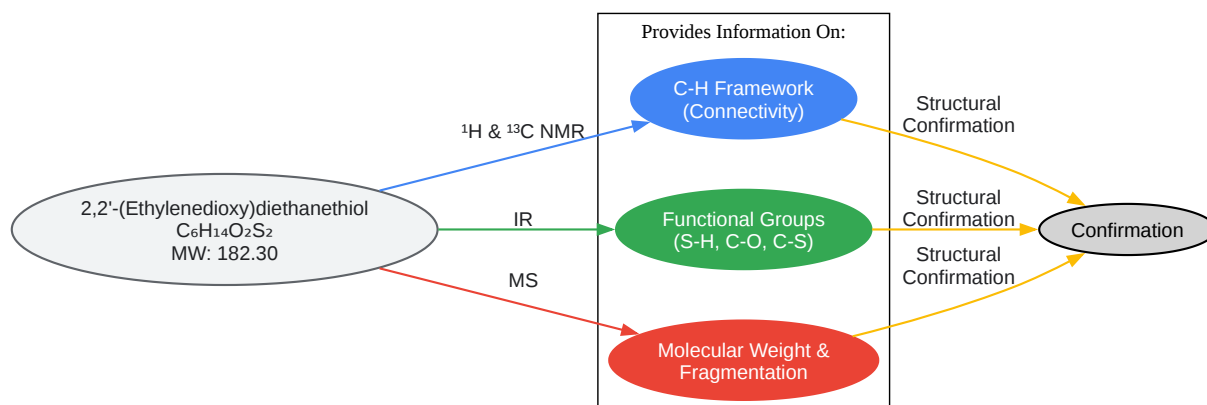


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Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of the molecule.



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Caption: Complementary Spectroscopic Data.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2'-(1,2-乙二基双氧代)双乙硫醇 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. cgenomix.jo [cgenomix.jo]

- 6. 2,2'-(Ethylenedioxy)diethanethiol | Krackeler Scientific, Inc. [krackeler.com]
- 7. How To [chem.rochester.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. mt.com [mt.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
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